molecular formula C9H12N2O B11737114 6-(Oxolan-2-yl)pyridin-2-amine CAS No. 1353853-51-6

6-(Oxolan-2-yl)pyridin-2-amine

Cat. No.: B11737114
CAS No.: 1353853-51-6
M. Wt: 164.20 g/mol
InChI Key: JKPYXIQTNZLBNE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Oxolane Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of modern chemical and pharmaceutical science, with pyridine and oxolane rings being particularly prominent.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net Its nitrogen atom enhances pharmacokinetic properties by acting as a hydrogen bond acceptor, which can facilitate binding to biological targets like enzymes and receptors. nih.gov This versatility has led to the incorporation of the pyridine nucleus in over 7,000 existing drug candidates and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgnih.gov Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved, with applications spanning oncology, central nervous system disorders, and infectious diseases. nih.govrsc.org

Interactive Data Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic Category
IsoniazidAntitubercular
OmeprazoleProton Pump Inhibitor
AmlodipineCalcium Channel Blocker
ImatinibAnticancer (Kinase Inhibitor)
AtazanavirAntiviral
AbirateroneAnticancer
Data sourced from references researchgate.netnih.gov.

The oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered, non-aromatic cyclic ether. wikipedia.org While widely utilized as a polar aprotic solvent in industrial and laboratory settings, the THF ring is also a crucial structural component in a variety of natural products, including lignans (B1203133) and polyketides. wikipedia.orgchemicalbook.com Its presence in pharmacologically active molecules, such as the anticancer agent Eribulin, highlights its importance in drug design. wikipedia.org The stereochemistry of substituted THF rings is often critical to their biological function, as the specific three-dimensional arrangement of substituents influences molecular interactions. ontosight.ai

Overview of 2-Aminopyridine (B139424) Scaffold Chemistry as a Research Focus

Within the broad class of pyridine derivatives, the 2-aminopyridine scaffold is a subject of intense research interest. This structure serves as a versatile precursor for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov The presence of both a ring nitrogen and an exocyclic amino group allows 2-aminopyridine derivatives to function as bidentate ligands, forming stable complexes with various metal ions. researchgate.net

From a medicinal chemistry perspective, the 2-aminopyridine moiety is a well-established pharmacophore associated with a vast array of biological effects. researchgate.net Derivatives have been reported to exhibit a wide spectrum of pharmacological activities, underscoring the scaffold's value in drug discovery programs. researchgate.net Recent studies have also explored the fluorescent properties of substituted 2-aminopyridines, indicating their potential as scaffolds for biological probes. nih.gov

Interactive Data Table 2: Reported Pharmacological Activities of 2-Aminopyridine Derivatives

ActivityDescriptionReferences
AntibacterialEffective against various Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com
AntifungalShows efficacy against pathogenic fungal strains. researchgate.netmdpi.com
AnticancerExhibits antiproliferative capabilities against various tumor cell lines. nih.govnih.gov
Anti-inflammatoryDemonstrates potential in modulating inflammatory pathways. researchgate.netnih.gov
AntiviralInvestigated for activity against viral pathogens. researchgate.net
AnticonvulsantShows potential for use in neurological disorders. researchgate.net
This table summarizes general findings for the 2-aminopyridine class.

Distinctive Structural Characteristics of 6-(Oxolan-2-yl)pyridin-2-amine within the Pyridine-Oxolane Class

The structure of this compound is defined by the direct carbon-carbon bond between the C6 position of the 2-aminopyridine ring and the C2 position of the oxolane ring. This arrangement confers several distinctive features.

Hybrid Electronic Nature : The 2-aminopyridine core possesses a unique electronic profile. The amino group at the C2 position acts as an electron-donating group, increasing the electron density of the aromatic ring. Conversely, the endocyclic nitrogen atom is electron-withdrawing. This "push-pull" system influences the molecule's reactivity, dipole moment, and potential for intermolecular interactions.

Chirality and Stereochemistry : A critical structural characteristic is the presence of a chiral center at the C2 position of the oxolane ring, the point of attachment to the pyridine. Consequently, this compound can exist as a pair of enantiomers: (R)-6-(oxolan-2-yl)pyridin-2-amine and (S)-6-(oxolan-2-yl)pyridin-2-amine. The stereochemical configuration of substituted tetrahydrofuran rings is known to be a determinant of biological activity, as the precise spatial orientation of the ring and its substituents dictates the molecule's ability to fit into specific protein binding sites. ontosight.aiacs.orgnih.gov

Academic Research Context and Outline Scope

A review of contemporary scientific literature indicates that this compound is primarily recognized as a chemical intermediate or building block for use in organic synthesis rather than as a widely studied end-product with documented biological activities. Its commercial availability supports its role as a starting material for constructing more complex molecules in research and discovery settings, particularly in medicinal chemistry.

Therefore, this article is focused on providing a foundational chemical analysis of the compound. The scope is strictly limited to the significance of its constituent heterocycles, the established chemistry of the 2-aminopyridine scaffold, and an overview of the molecule's key structural features. The content is derived from the broader academic context of its components to provide a thorough and scientifically accurate profile of this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1353853-51-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-(oxolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11)

InChI Key

JKPYXIQTNZLBNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=CC=C2)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-(Oxolan-2-yl)pyridin-2-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and oxolane (tetrahydrofuran) rings. The pyridine ring protons typically appear in the aromatic region (δ 6.0-8.5 ppm), while the oxolane protons are found in the aliphatic region (δ 1.5-5.0 ppm).

The pyridine protons H-3, H-4, and H-5 form an AMX spin system. The proton at the H-4 position is expected to be a triplet due to coupling with both H-3 and H-5. The protons at H-3 and H-5 would appear as doublets of doublets. The amino group (-NH₂) protons would likely appear as a broad singlet.

The protons of the oxolane ring also show characteristic shifts. The proton at the C-2' position, being adjacent to both the pyridine ring and the oxygen atom, is expected to be the most downfield of the aliphatic protons, appearing as a triplet or a doublet of doublets. The other methylene (B1212753) protons on the oxolane ring would appear as complex multiplets.

Expected ¹H NMR Chemical Shifts:

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine H-3 ~6.3 - 6.5 d
Pyridine H-4 ~7.3 - 7.5 t
Pyridine H-5 ~6.5 - 6.7 d
-NH₂ ~4.5 - 5.5 br s
Oxolane H-2' ~4.8 - 5.0 t
Oxolane H-3', H-4' ~1.8 - 2.2 m

The ¹³C NMR spectrum provides information about the carbon framework. The pyridine ring carbons are expected in the range of δ 105-160 ppm, while the oxolane carbons are expected between δ 25-80 ppm. The carbon attached to the amino group (C-2) and the carbon attached to the oxolane ring (C-6) are significantly influenced by these substituents.

Expected ¹³C NMR Chemical Shifts:

Carbon Expected Chemical Shift (δ, ppm)
Pyridine C-2 ~158 - 160
Pyridine C-3 ~105 - 107
Pyridine C-4 ~138 - 140
Pyridine C-5 ~110 - 112
Pyridine C-6 ~159 - 161
Oxolane C-2' ~78 - 80
Oxolane C-3' ~32 - 34
Oxolane C-4' ~25 - 27

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, correlations would be expected between H-3 and H-4, and between H-4 and H-5 on the pyridine ring. Within the oxolane ring, correlations would be seen between H-2' and H-3', H-3' and H-4', and H-4' and H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon signal based on the previously assigned proton signals. For example, the signal for C-3 would correlate with H-3, C-4 with H-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connection between the pyridine and oxolane rings. A key correlation would be expected between the oxolane H-2' proton and the pyridine C-6 carbon, confirming the substitution pattern. Correlations between the pyridine protons and other pyridine carbons would further solidify the assignments.

Conformation and Rotational Barrier Studies via Dynamic NMR

The bond between the pyridine C-6 and the oxolane C-2' is a single bond, allowing for rotation. However, steric hindrance between the rings might lead to a rotational barrier. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insight into this. mdpi.com At low temperatures, if the rotation is slow on the NMR timescale, one might observe distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. mdpi.com The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Furthermore, the tetrahydrofuran (B95107) ring itself is not planar and undergoes pseudorotation between different envelope and twist conformations. researchgate.net While this process is typically very fast at room temperature, variable-temperature NMR studies could potentially reveal information about the conformational preferences of the oxolane ring. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. nih.govmdpi.com

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. tsijournals.com An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. tsijournals.com

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the oxolane ring would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region.

C-O Vibration: A strong, characteristic C-O-C stretching band for the ether linkage in the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region.

C-N Vibration: The stretching vibration of the aromatic carbon to the amine nitrogen (Ar-NH₂) would be found in the 1250-1340 cm⁻¹ range. tsijournals.com

Expected FTIR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ Asymmetric & Symmetric Stretch 3300 - 3500
-NH₂ Scissoring (Bend) 1600 - 1650
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Pyridine Ring C=C, C=N Stretch 1400 - 1600
C-O-C Ether Stretch 1050 - 1150

Raman Spectroscopy for Molecular Structure and Bonding Insights

Raman spectroscopy complements FTIR and is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton. acs.org The Raman spectrum of this compound would provide further structural insights. nih.gov

Pyridine Ring Modes: The most intense peaks in the Raman spectrum of pyridine derivatives are often the ring breathing modes, which are highly characteristic. researchgate.net For a 2,6-disubstituted pyridine, these modes would be sensitive to the nature of the substituents.

Symmetric Vibrations: Symmetric stretching vibrations, such as the symmetric C-O-C stretch of the oxolane ring, are often more intense in the Raman spectrum compared to the FTIR spectrum.

Low-Frequency Modes: Raman spectroscopy can also probe low-frequency modes related to the vibration of the entire molecular skeleton and intermolecular interactions in the solid state.

The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in a thorough structural characterization. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Through high-resolution mass spectrometry and fragmentation analysis, a detailed picture of its elemental composition and connectivity can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of a molecule. nih.govnih.gov For this compound, the expected molecular formula is C₉H₁₂N₂O. HRMS can distinguish this composition from other potential formulas with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). A comparison between the experimentally measured mass and the theoretical mass allows for the confident assignment of the molecular formula.

Table 1: Theoretical HRMS Data for [C₉H₁₂N₂O+H]⁺

Property Value
Molecular Formula C₉H₁₂N₂O
Ion [M+H]⁺

| Theoretical Exact Mass | 165.10224 u |

Any significant deviation between the observed mass in an HRMS analysis and this theoretical value would indicate an incorrect structural assignment or the presence of impurities.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, molecules fragment in predictable ways. uva.nl Analyzing this fragmentation pattern provides conclusive evidence for the molecule's structure. The fragmentation of this compound is expected to be dictated by the weakest bonds and the formation of the most stable fragments.

Key fragmentation pathways for this compound would likely involve the oxolane (tetrahydrofuran) ring and the bond connecting it to the pyridine core. Alpha-cleavage is a characteristic fragmentation pathway for amines, which could occur adjacent to the amino group on the pyridine ring. nih.govdocbrown.info

Plausible Fragmentation Pathways:

Loss of the Oxolane Moiety: Cleavage of the C-C bond between the pyridine and oxolane rings could result in a fragment corresponding to the aminopyridine cation.

Ring-Opening of Oxolane: The oxolane ring can undergo cleavage, leading to the loss of smaller neutral molecules like C₂H₄ (ethene) or CH₂O (formaldehyde).

Cleavage adjacent to the Amino Group: Fragmentation of the pyridine ring itself, though generally less favorable due to its aromaticity.

Table 2: Predicted Mass Fragments for this compound

m/z Value (Predicted) Possible Fragment Ion Neutral Loss
164 [C₉H₁₂N₂O]⁺ Molecular Ion (M⁺)
135 [C₇H₇N₂O]⁺ C₂H₅
108 [C₅H₆N₂]⁺• C₄H₆O
94 [C₅H₆N₂]⁺ C₄H₈O

| 93 | [C₅H₅N₂]⁺ | C₄H₉O |

The base peak in the mass spectrum would correspond to the most stable fragment formed during ionization. docbrown.info The unique pattern of these fragments serves as a molecular fingerprint for structural confirmation.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to analogous compounds)

Hirshfeld surface analysis, often used in conjunction with crystallography, could further identify and quantify significant intermolecular contacts within the crystal network. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on its electronic structure and photophysical behavior.

UV-Visible (UV-Vis) Spectroscopy and Solvent Effects on Electronic Transitions

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the 2-aminopyridine (B139424) chromophore. Typically, aromatic systems like pyridine exhibit π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). asianpubs.orgresearchgate.net

The electronic absorption spectra of aminopyridine derivatives are known to be sensitive to the solvent environment. asianpubs.orgresearchgate.netrsc.org This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the solute, which can lead to shifts in the absorption maxima. For n → π* transitions, a blue shift (hypsochromic shift) is often observed because the lone pair electrons involved are stabilized by hydrogen bonding, increasing the energy required for the transition.

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents interact through dipole-dipole forces, which can also influence the energy of electronic transitions.

Nonpolar Solvents (e.g., cyclohexane, dioxane): In these solvents, solute-solvent interactions are minimal, and the spectrum is considered to be closest to that of the isolated molecule.

Studies on related aminopyridine Schiff bases have shown that intermolecular charge transfer bands are particularly sensitive to solvent polarity, dielectric constant, and refractive index. asianpubs.orgresearchgate.net

Table 3: Anticipated Solvent Effects on UV-Vis Absorption Maxima (λ_max_)

Solvent Polarity Expected Shift for n → π* Transition Expected Shift for π → π* Transition
Cyclohexane Nonpolar Reference Reference
Acetonitrile Polar Aprotic Red Shift (Bathochromic) Red Shift (Bathochromic)

| Ethanol | Polar Protic | Blue Shift (Hypsochromic) | Red Shift (Bathochromic) |

Computational Chemistry and Theoretical Investigations

Theoretical Studies on Magnetic Properties (for related diradical systems)

While 6-(Oxolan-2-yl)pyridin-2-amine is a closed-shell molecule, its structural motifs, particularly the pyridine (B92270) ring, are valuable components in the design of organic diradicals with interesting magnetic properties. Theoretical studies on related pyridine-based diradical systems provide insight into how molecular structure can be used to control magnetic interactions. These computational models explore how two unpaired electrons within a single molecule can interact, leading to either ferromagnetic (spins aligned) or antiferromagnetic (spins opposed) coupling. researchgate.netnih.gov

In theoretical models of pyridine-based diradicals, spin density distribution analysis is crucial for understanding the mechanism of magnetic coupling. researchgate.netrsc.org The spin density represents the spatial distribution of the unpaired electron(s). Calculations show that in pyridine-containing radicals, the spin density is not confined to a single atom but is delocalized across the π-conjugated system. rsc.orgresearchgate.net The nitrogen heteroatom significantly influences this distribution, often leading to an alternation of positive and negative spin densities on adjacent atoms. This spin polarization is a key mechanism through which the magnetic interaction between two radical centers is transmitted through the molecular bridge connecting them. rsc.org The pathway of spin polarization can determine the nature of the magnetic coupling; a unique and uninterrupted path is often associated with stronger coupling. researchgate.netrsc.org

The primary goal of simulating magnetic properties in diradical systems is to calculate the magnetic exchange coupling constant (J). This value quantifies the energy difference between the high-spin (triplet) and low-spin (singlet) states of the molecule. A positive J value indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.

Density Functional Theory (DFT), particularly using the broken-symmetry approach, is a common method for these simulations. researchgate.net Studies on various organic diradicals have established clear structure-property relationships. researchgate.netrsc.org The nature of the linker connecting the two radical units is paramount. Linkers that enforce planarity and facilitate effective orbital overlap between the radical centers tend to promote stronger magnetic coupling. nih.govrsc.org Conversely, increasing the torsional angle between the radical units and the linker can dramatically reduce the magnitude of J, sometimes even switching the interaction from ferromagnetic to antiferromagnetic. nih.govrsc.org

Table 1: Factors Influencing Magnetic Exchange Coupling (J) in Theoretical Diradical Systems
FactorEffect on Ferromagnetic (FM) CouplingEffect on Antiferromagnetic (AFM) CouplingReference
Molecular Planarity Increased planarity enhances orbital overlap, generally strengthening FM coupling.Planarity can also enhance AFM coupling depending on the orbital topology. rsc.org
Torsional Angle Increasing the twist between radical units and the linker typically weakens or quenches FM coupling.Can be induced at large torsion angles (e.g., 90°). nih.govrsc.org
Conjugation of Linker A π-conjugated linker is essential for transmitting spin information between radical centers.The specific topology (e.g., odd vs. even number of atoms) of the linker can determine the sign of J. rsc.orgresearchgate.net
Spin Polarization Path A single, dominant spin polarization path leads to stronger coupling.Competitive or mismatched polarization paths can lead to weak or AFM coupling. researchgate.netrsc.org

Computational Prediction of Theoretical Properties (e.g., lipophilicity, bonding nature)

Computational methods are widely used to predict the physicochemical properties of molecules like this compound before their synthesis, guiding drug discovery and material science applications. nih.gov Lipophilicity, typically expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter for predicting a molecule's pharmacokinetic behavior. Various computational models, from fragment-based methods to whole-molecule property calculations, can estimate LogP values with considerable accuracy. researchgate.net These predictions are vital for early-stage screening of chemical libraries. nih.gov

The bonding nature of this compound is characterized by a combination of covalent and polar covalent bonds. The pyridine ring is an aromatic system with sp2-hybridized carbon and nitrogen atoms, resulting in a planar structure with delocalized π-electrons. The oxolane (tetrahydrofuran) ring consists of sp3-hybridized carbon atoms and an sp3-hybridized oxygen atom, giving it a flexible, non-planar conformation. The bond connecting the two rings is a C-C single bond, allowing for rotational freedom that is influenced by steric effects and the solvent environment as previously discussed. The amine group attached to the pyridine ring features an sp2-hybridized nitrogen atom whose lone pair of electrons can participate in the aromatic system to some extent.

Table 2: Computationally Predicted Properties for Related Aminopyridine Structures
PropertyPredicted ValueSignificanceReference
XLogP3-AA 1.6Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. nih.gov
Hydrogen Bond Donor Count 1Refers to the amine (-NH2) group, capable of donating a hydrogen bond. nih.gov
Hydrogen Bond Acceptor Count 3Refers to the pyridine nitrogen, the oxolane oxygen, and the amine nitrogen, all capable of accepting hydrogen bonds. nih.gov
Note: Data is for the related compound N-(oxolan-2-ylmethyl)pyridin-2-amine, which serves as a structural analogue.

Reactivity and Derivatization Pathways of 6 Oxolan 2 Yl Pyridin 2 Amine

Chemical Reactivity of the Pyridyl Amine Functionality

The pyridin-2-amine subunit is a classic pharmacophore and a versatile synthetic handle. researchgate.net Its reactivity is governed by the interplay between the aromatic pyridine (B92270) ring and the exocyclic amino group.

The amino group at the 2-position of the pyridine ring exhibits nucleophilic properties, readily participating in reactions with various electrophiles. The nitrogen atom of the amino group possesses a lone pair of electrons that can attack electron-deficient centers. However, the nucleophilicity of the 2-aminopyridine (B139424) moiety is influenced by the electron-withdrawing nature of the pyridine ring itself. uoanbar.edu.iq The nitrogen atom within the pyridine ring exerts an inductive effect, which can modulate the electron density on the exocyclic amine.

Despite this, the amino group remains sufficiently nucleophilic to engage in a variety of electrophilic substitution reactions. The reactivity can be compared to other aminopyridine isomers, with the 2-amino isomer often displaying unique reactivity patterns due to the proximity of the ring nitrogen.

The nucleophilic amine of 6-(oxolan-2-yl)pyridin-2-amine readily undergoes acylation, sulfonamidation, and alkylation reactions. These transformations are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a common strategy for introducing a variety of functional groups. thieme-connect.de For instance, N-(6-(oxolan-2-yl)pyridin-2-yl)acetamide can be synthesized by treating the parent amine with acetyl chloride.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatives are of significant interest in drug discovery due to their diverse biological activities. The reaction of this compound with a sulfonyl chloride, like p-toluenesulfonyl chloride, would produce the corresponding N-(6-(oxolan-2-yl)pyridin-2-yl)-4-methylbenzenesulfonamide.

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. escholarship.org This reaction can be controlled to achieve mono- or di-alkylation, depending on the reaction conditions and the nature of the alkylating agent. For example, reaction with an alkyl halide can introduce an alkyl group onto the exocyclic nitrogen. nih.gov

Table 1: Examples of Reactions at the Pyridyl Amine Functionality

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideAmide
Sulfonamidationp-Toluenesulfonyl chlorideSulfonamide
AlkylationMethyl iodideN-Alkyl amine

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). nih.govdergipark.org.tr This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. mdpi.com

The formation of Schiff bases is a versatile method for introducing a wide array of substituents and for constructing more complex molecular architectures. nih.gov The resulting imine functionality can also serve as a synthetic intermediate for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions. Pyridine-containing Schiff bases have been explored for their coordination chemistry and potential biological applications. nih.gov

Transformations Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in this compound also presents opportunities for chemical modification, although it is generally less reactive than the pyridyl amine functionality.

Functionalization of the saturated oxolane ring typically requires more forcing conditions compared to the reactions of the aromatic pyridine system. However, various methods have been developed for the introduction of substituents onto the tetrahydrofuran (B95107) core. acs.orgorganic-chemistry.orgresearchgate.net These can include radical-based C-H activation strategies or the use of organometallic reagents to deprotonate and subsequently functionalize specific positions on the ring. researchgate.net The position of functionalization (C2, C3, C4, or C5) can be influenced by the directing effects of the pyridyl substituent and the reagents employed.

The oxolane ring can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or Lewis acids. nih.govrsc.org This can lead to the formation of linear, functionalized aliphatic chains. For example, acid-catalyzed ring opening in the presence of a nucleophile can result in the formation of a 4-substituted butoxy derivative attached to the pyridine ring.

Ring-expansion and rearrangement reactions of the tetrahydrofuran ring are also conceivable, potentially leading to the formation of larger heterocyclic systems like tetrahydropyrans. organic-chemistry.org These transformations often proceed through carbocationic intermediates and can be influenced by the nature of the substituents on the ring and the reaction conditions. While less common, such rearrangements can provide access to novel molecular scaffolds. nih.gov

Table 2: Potential Transformations of the Oxolane Ring

TransformationDescriptionPotential Outcome
FunctionalizationIntroduction of new substituents on the ring.Substituted oxolane derivatives.
Ring-OpeningCleavage of the C-O bonds of the ring.Formation of acyclic structures.
Ring-ExpansionIncrease in the ring size.Formation of six-membered rings (e.g., tetrahydropyrans).
RearrangementIsomerization of the ring structure.Formation of structural isomers.

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of established scientific databases and chemical literature has revealed a notable absence of specific research detailing the reactivity and derivatization pathways of the chemical compound this compound. Despite the user's request for an article focusing on the cyclization reactions of this specific molecule to form fused heterocyclic architectures—namely pyrido-fused pyrimidine (B1678525) systems and complex structures via one-pot multicomponent condensations—no publicly accessible studies documenting these precise transformations could be identified.

The provided article outline, including specific subsections "5.3.1. Synthesis of Pyrido-fused Pyrimidine Systems and Analogues" and "5.3.2. One-Pot Multicomponent Condensations for Complex Structures," suggests that such synthetic routes may have been explored. However, without access to the specific citations referenced in the prompt (), which are presumed to contain this information, a scientifically accurate and verifiable article cannot be constructed.

Chemical science relies on reproducible, peer-reviewed data. Generating content on reaction pathways that are not documented in the literature would amount to speculation and would not meet the standards of scientific accuracy. The synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines from 2-aminopyridine precursors is a well-established area of organic chemistry. Generally, these syntheses involve the reaction of a 2-aminopyridine derivative with a 1,3-dielectrophilic species to construct the pyrimidine ring. Similarly, one-pot multicomponent reactions are powerful tools for building molecular complexity in a single step, often by combining a 2-aminopyridine with an aldehyde and an activated methylene (B1212753) compound, among other variations.

While these general methodologies are widely published for various substituted 2-aminopyridines, the specific application of these methods to this compound, including reaction conditions, yields, and characterization of the resulting products, is not described in the available literature.

Therefore, due to the stringent requirements for factual accuracy and the current lack of specific data for this compound within the scope of the requested topics, the generation of the specified article is not possible at this time. Further research or access to the proprietary or specific sources cited in the prompt would be necessary to elaborate on these particular chemical transformations.

Coordination Chemistry and Material Science Implications

6-(Oxolan-2-yl)pyridin-2-amine as a Potential Ligand in Coordination Chemistry

The molecular structure of this compound, featuring a pyridine (B92270) ring, an amino group, and an oxolane (tetrahydrofuran) substituent, suggests its potential to act as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the exocyclic amino group can serve as donor sites for metal ions, potentially forming stable chelate rings.

Chelation Properties and Metal Binding Modes

Based on the structure, this compound is anticipated to function as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen. This would form a five-membered chelate ring, a common and stable arrangement in coordination chemistry. The presence of the oxolane group could influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes. The oxygen atom of the oxolane ring is less likely to participate in direct coordination due to its lower basicity and the steric strain it would introduce.

Potential Metal Binding Modes:

Binding ModeCoordinated AtomsPotential Chelate Ring Size
BidentatePyridine-N, Amino-N5-membered

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques.

Anticipated Spectroscopic Data for a Hypothetical [M(this compound)2]Cl2 Complex:

TechniqueExpected Observations
Infrared (IR) Spectroscopy Shift in the ν(N-H) and pyridine ring stretching vibrations upon coordination to the metal ion.
1H NMR Spectroscopy Downfield shift of the pyridine and amine protons upon complexation due to the deshielding effect of the metal center.
13C NMR Spectroscopy Shifts in the signals of the pyridine ring carbons, particularly those adjacent to the coordinating nitrogen atom.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and/or charge transfer bands.
Mass Spectrometry Observation of the molecular ion peak corresponding to the [M(ligand)n]x+ species.
X-ray Crystallography Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Theoretical Investigations of Metal-Ligand Systems

In the absence of experimental data, theoretical methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations would be invaluable for predicting the properties of metal complexes of this compound.

DFT Analysis of Electronic Structure and Stability of Complexes

DFT calculations could be employed to model the geometry of potential metal complexes and to analyze their electronic structure. Such studies would provide insights into the nature of the metal-ligand bonding, the relative stabilities of different coordination geometries (e.g., octahedral vs. tetrahedral), and the distribution of electron density within the complex. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would help in understanding the electronic transitions observed in the UV-Vis spectra.

Molecular Dynamics Simulations of Coordination Environments

Molecular dynamics simulations could be used to study the behavior of these complexes in solution. These simulations can provide information about the flexibility of the ligand, the stability of the coordination sphere, and the interactions between the complex and solvent molecules. This would be particularly useful for understanding the dynamic processes that may occur in a coordination environment.

Prospective Applications in Functional Materials Research (e.g., spin-crossover materials)

Pyridine-based ligands are known to form complexes that exhibit interesting magnetic properties, including spin-crossover (SCO) behavior. SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

For this compound, the ligand field strength it would impart on a metal ion like Fe(II) is crucial for the potential observation of SCO. The electronic properties of the amino and oxolane substituents would modulate the ligand field. If the ligand field strength is in the critical range around the pairing energy of the d-electrons of the metal ion, then spin-crossover behavior could be possible. The synthesis and characterization of transition metal complexes of this ligand would be the first step in exploring its potential for creating novel functional materials with switchable magnetic properties.

Scaffold Utility in Academic Research and Ligand Design Principles

Role of 6-(Oxolan-2-yl)pyridin-2-amine as a Versatile Synthetic Synthon for Complex Chemical Entities

The compound this compound is a heterocyclic molecule that serves as a valuable building block, or synthon, in organic synthesis. Its structure is composed of two key pharmacologically relevant moieties: a 2-aminopyridine (B139424) core and a tetrahydrofuran (B95107) (oxolane) substituent. This combination of features makes it a versatile starting material for the construction of more complex chemical entities, particularly in the field of medicinal chemistry. rsc.orgnih.govmdpi.com

The 2-aminopyridine scaffold is a privileged structure in drug discovery, known for its ability to engage in a variety of biological interactions. nih.govnih.govresearchgate.net The primary amine group at the 2-position is nucleophilic and can readily participate in a range of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to introduce diverse functional groups. Furthermore, the pyridine (B92270) ring itself can undergo substitution reactions, allowing for molecular elaboration. nih.govnih.gov

The oxolan-2-yl (tetrahydrofuran) group imparts specific physicochemical properties to the molecule. As a cyclic ether, it can act as a hydrogen bond acceptor and influences the molecule's polarity, solubility, and metabolic stability. nih.govnih.gov The presence of this group provides a three-dimensional structural element that can be crucial for achieving specific interactions within the binding pocket of a biological target. The synthesis of complex molecules often leverages such pre-formed cyclic systems to build molecular complexity efficiently. organic-chemistry.orgdiva-portal.orgnih.gov

The utility of this compound as a synthon is rooted in its capacity to undergo predictable and high-yielding reactions to generate libraries of derivatives for biological screening. For instance, the amine group can be used as a handle for creating amides, sulfonamides, or ureas, while the pyridine nitrogen can be involved in forming coordination complexes or salts.

Reaction TypeReagent/CatalystPotential ProductPurpose of Modification
N-Acylation Acyl Chloride (R-COCl)AmideIntroduce new interaction points (H-bond donors/acceptors).
N-Alkylation Alkyl Halide (R-X)Secondary AmineModify basicity and explore hydrophobic pockets.
Buchwald-Hartwig Amination Aryl Halide, Pd CatalystDiaryl AmineConstruct larger, more complex aromatic systems. mdpi.com
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)SulfonamideIntroduce strong H-bond acceptors.
Urea Formation Isocyanate (R-NCO)UreaAdd H-bond donor/acceptor functionality.

Principles of Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. rsc.orgnih.gov The core principle of SAR is that the biological effect of a compound is directly dependent on its three-dimensional structure and the physicochemical properties of its functional groups. mdpi.com By systematically modifying the chemical structure of a lead compound, researchers can understand which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability. nih.govresearchgate.net

SAR analysis involves several key concepts:

Molecular Modification : Altering specific parts of a molecule, such as functional groups or the core scaffold, and observing the resulting changes in biological activity. researchgate.net

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's interaction with a specific biological target.

Bioisosteric Replacement : Substituting one functional group with another that has similar physical or chemical properties to enhance a desired property without significantly changing the chemical structure.

These studies are crucial for the rational design of new drugs, allowing chemists to move beyond trial-and-error approaches and make targeted modifications to optimize a molecule's therapeutic potential. rsc.orgnih.gov

The theoretical interaction profile of this compound can be systematically altered through targeted structural modifications. Based on SAR principles, even minor changes to its scaffold can have a significant impact on its potential binding affinity and selectivity for a biological target. mdpi.com The molecule possesses three primary regions for modification: the 2-amino group, the pyridine ring, and the 6-oxolane substituent.

Modifications of the 2-Amino Group : Alkylating or acylating the primary amine can change its hydrogen bond donating capacity. Converting the -NH₂ group to a secondary amine (-NHR) or an amide (-NHCOR) can introduce new steric bulk and interaction points, potentially accessing different regions of a binding pocket.

Modifications of the Pyridine Ring : The pyridine ring has vacant positions where substituents can be added. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring and modulate its pKa and ability to form pi-stacking or hydrogen bond interactions. nih.govmdpi.com

Modifications of the Oxolane Ring : The tetrahydrofuran moiety provides a specific shape and hydrogen bond accepting capability (via the ether oxygen). nih.govnih.gov Altering its point of attachment (e.g., to oxolan-3-yl), introducing substituents on the ring, or replacing it with other cyclic systems (e.g., tetrahydropyran, cyclopentyl) would directly impact the steric fit and interactions with the target protein. nih.gov For example, the bis-tetrahydrofuran moiety is a key component in the HIV protease inhibitor Darunavir, where it forms extensive interactions with the protein backbone. nih.gov

Modification SiteType of ModificationPotential Impact on Interaction Profile
2-Amino Group Conversion to secondary amine (-NHR)Reduces H-bond donors; introduces steric bulk; may access hydrophobic pockets.
Conversion to amide (-NHCOR)Adds H-bond acceptor (C=O); increases steric bulk.
Pyridine Ring Addition of halogen at C3, C4, or C5Alters electronics; may introduce halogen bonding.
Addition of -OCH₃ groupAdds potential H-bond acceptor; increases lipophilicity. mdpi.com
Oxolane Ring Substitution on the ringIntroduces new stereocenters and steric constraints.
Replacement with tetrahydropyranIncreases ring size, altering the spatial projection of the scaffold. nih.gov
Ring opening to an alkoxy chainIncreases flexibility, which may be entropically unfavorable upon binding.

Computational chemistry provides powerful tools for ligand design and for understanding the principles of molecular recognition. researchgate.net These methods aim to predict how a ligand (a small molecule) will bind to a receptor (a biological macromolecule, typically a protein) and what the strength of that interaction will be. nih.gov This process is central to structure-based drug design.

Key computational approaches include:

Pharmacophore Modeling : This method identifies the common structural features of a set of active molecules and creates a 3D model (a pharmacophore) that defines the essential geometric arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen large virtual libraries for new molecules that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., logP, molecular weight, electronic properties), a statistical model is created that can predict the activity of new, unsynthesized compounds.

De Novo Design : These algorithms build novel molecules piece by piece directly within the binding site of a target protein. They use knowledge of favorable interactions to suggest new chemical structures that are complementary to the target's shape and chemical environment.

These computational strategies accelerate the drug discovery process by prioritizing which compounds to synthesize and test, thereby reducing the time and cost associated with experimental screening. researchgate.net

Theoretical Molecular Docking Studies for Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrasayanjournal.co.inmdpi.com In drug design, it is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. The process involves two main steps: sampling the conformational space of the ligand within the binding site and then ranking these conformations using a scoring function. researchgate.netrasayanjournal.co.in

The goal of docking is to identify plausible binding modes and to estimate the strength of the interaction, often expressed as a binding energy or score. nih.gov This information helps researchers understand the molecular basis of the ligand's activity and provides insights for further optimization. For example, docking studies on aminopyridine derivatives have been used to guide the design of potent Janus kinase 2 (JAK2) inhibitors. nih.gov

The interaction between a ligand and its target is a dynamic process governed by the principles of molecular recognition. Several conceptual models have been proposed to describe the binding mechanism:

Lock-and-Key Model : Proposed by Emil Fischer, this early model suggests that the ligand and the receptor have rigid, pre-formed complementary shapes that fit together perfectly, much like a key into a lock. This model emphasizes the importance of shape complementarity.

Induced Fit Model : An evolution of the lock-and-key concept, this model, proposed by Daniel Koshland, posits that the binding of a ligand can induce conformational changes in the receptor. The active site is flexible and adapts its shape to accommodate the ligand, leading to a more stable complex.

Conformational Selection Model : This model suggests that a receptor exists in a dynamic equilibrium of different conformations, some of which are capable of binding a ligand. The ligand then selectively binds to and stabilizes its preferred conformation, shifting the equilibrium towards the bound state.

These models are not mutually exclusive and provide a framework for understanding the complex and dynamic nature of ligand-receptor interactions. figshare.com

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between a ligand and a protein for a given binding pose. rasayanjournal.co.in A reliable scoring function should be able to correctly rank different ligands according to their experimental binding affinities and to identify the native-like binding pose among many computer-generated possibilities.

There are several classes of scoring functions:

Force-Field-Based Scoring Functions : These functions calculate the binding energy based on classical mechanics, summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical Scoring Functions : These are regression-based functions that use coefficients fitted to experimental binding data. They sum up weighted terms that represent different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and entropic penalties.

Knowledge-Based Scoring Functions : These functions derive statistical potentials from a large database of known protein-ligand complexes. They are based on the frequency of specific atom-pair contacts at different distances, assuming that more frequent interactions are more favorable.

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used to refine docking results by incorporating solvation effects, which can provide a more accurate estimation of binding free energy.

MethodologyPrincipleStrengthsLimitations
Force-Field-Based Calculates non-bonded interaction energies (van der Waals, electrostatics).Physically intuitive; good for pose prediction.Often neglects solvation and entropy; computationally intensive.
Empirical Uses weighted terms fitted to experimental data.Fast and computationally efficient; good for ranking.Accuracy depends on the training set; may not be generalizable.
Knowledge-Based Derives statistical potentials from structural databases.Fast; independent of experimental binding data.Accuracy depends on the quality and diversity of the structural database.
MM/PBSA & MM/GBSA Post-processing method that includes implicit solvation models.More accurate than standard scoring functions; accounts for solvent effects.Computationally more expensive; sensitive to input conformations.

Broader Academic Impact in Heterocyclic and Organic Chemistry

The broader academic impact of this compound is best understood by considering the significance of its core components within the fields of heterocyclic and organic chemistry. The 2-aminopyridine scaffold is a cornerstone of heterocyclic chemistry, with a rich history of synthetic methodologies and a wide range of applications. mdpi.com

From a synthetic perspective, the 2-aminopyridine unit is a versatile intermediate. The amino group can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The pyridine ring itself can undergo electrophilic and nucleophilic substitution reactions, further expanding the chemical space accessible from this scaffold. The development of novel methods for the synthesis and functionalization of 2-aminopyridine derivatives remains an active area of research in organic chemistry. mdpi.com

The exploration of such hybrid heterocyclic systems drives innovation in synthetic methodology and contributes to the development of new strategies for the construction of complex molecular architectures. The principles learned from the study of these and related compounds can be applied to the design of new catalysts, materials, and therapeutic agents.

While specific research on this compound may not be extensive, its structural framework embodies key concepts in heterocyclic and organic chemistry, making it a representative example of the types of molecules that continue to fuel advancements in these fields.

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The synthesis of aminopyridine derivatives is a well-established field, with numerous methodologies available for the construction of the core scaffold and the introduction of substituents. For compounds analogous to 6-(oxolan-2-yl)pyridin-2-amine, synthetic strategies often involve nucleophilic substitution or cross-coupling reactions. vulcanchem.com Future advancements in the synthesis of this specific compound could focus on stereoselective methods to control the chirality at the 2-position of the oxolane ring, which could have significant implications for its biological activity.

The reactivity of the 2-aminopyridine (B139424) moiety suggests several avenues for derivatization. The amino group can undergo a variety of reactions, including acylation, alkylation, and participation in the formation of new heterocyclic rings. The pyridine (B92270) nitrogen can be oxidized to the corresponding N-oxide, which can then be subjected to further functionalization. evitachem.com The oxolane ring, while generally stable, could potentially be opened under specific conditions to yield linear derivatives. Future research should explore these derivatization pathways to generate a library of compounds based on the this compound scaffold.

Emerging Frontiers in Spectroscopic and Computational Analysis

The structural elucidation of novel compounds relies heavily on spectroscopic techniques and computational modeling. For this compound, comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry would be essential to confirm its structure and purity. rsc.orgrsc.orgresearchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable for unambiguously assigning all proton and carbon signals.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the geometric and electronic properties of molecules. nih.govresearchgate.netredalyc.org DFT calculations could be employed to determine the most stable conformation of this compound, analyze its molecular orbital energies (HOMO-LUMO), and predict its reactivity. nih.gov Such computational studies would provide valuable insights into its potential behavior in chemical reactions and biological systems, guiding future experimental work.

Unexplored Avenues in Coordination Chemistry and Materials Science

The presence of two nitrogen atoms in this compound (the pyridine nitrogen and the amino group) makes it a potential ligand for the formation of coordination complexes with various metal ions. researchgate.netsamipubco.comjscimedcentral.comnih.govrsc.org The coordination chemistry of aminopyridine derivatives is a rich field, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netmdpi.commdpi.com Future research could explore the synthesis and characterization of metal complexes of this compound, investigating their structural diversity and potential applications. researchgate.netsamipubco.comjscimedcentral.comnih.govrsc.org

The unique combination of a rigid aromatic pyridine ring and a flexible, polar oxolane moiety suggests that this compound could serve as a building block for novel polymers and materials. nih.gov For instance, it could be incorporated into polymer backbones to modulate properties such as solubility, thermal stability, and metal-ion binding capacity. The potential for this compound in the development of functional materials, such as sensors or stimuli-responsive polymers, remains an exciting and unexplored area of research.

Future Directions for Scaffold-Based Academic Research

The pyridine scaffold is considered a "privileged structure" in drug discovery, appearing in a wide array of biologically active compounds. researchgate.netmdpi.comnih.govmdpi.com The unique substitution pattern of this compound, combining a hydrogen-bond donating amino group with a potentially hydrogen-bond accepting oxolane ring, makes it an intriguing candidate for biological screening. Future academic research should focus on synthesizing this compound and evaluating its activity in a variety of biological assays.

The exploration of structure-activity relationships (SAR) through the synthesis of derivatives will be crucial in identifying any potential therapeutic applications. mdpi.com Given the prevalence of the 2-aminopyridine motif in pharmaceuticals, this novel scaffold could offer a fresh starting point for the development of new drugs targeting a range of diseases. researchgate.netmdpi.comnih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.